Thymidine, 3'-bromo-3'-deoxy-

説明

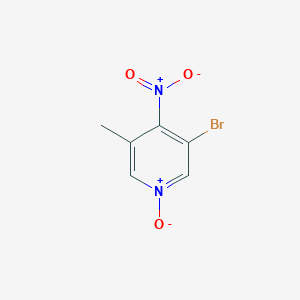

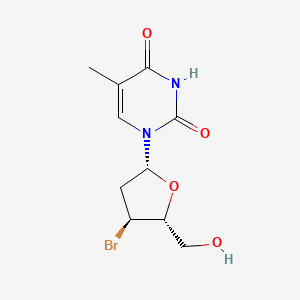

Thymidine, 3'-bromo-3'-deoxy- is a useful research compound. Its molecular formula is C10H13BrN2O4 and its molecular weight is 305.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thymidine, 3'-bromo-3'-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, 3'-bromo-3'-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Use in Cytoadherence Assays

Bromo-deoxiuridine, an analogue of thymidine, has been used to study the adhesion of Trichomonas vaginalis isolates, revealing a direct correlation between adhesion levels and the severity of clinical manifestations in patients. This approach offers higher sensitivity compared to [3H]-thymidine and is valuable for understanding parasite-host interactions (Rojas et al., 2004).

Detection of DNA Synthesis

Thymidine analogues like 5-Bromo-2-deoxyuridine (BrdUrd) are instrumental in detecting DNA synthesis in cells. Techniques have been developed for cell fixation and DNA denaturation that preserve cellular morphology, allowing for precise identification of DNA synthesis in individual cells (Furth & Zwet, 1988).

Tracking DNA Synthesis

Thymidine analogues are crucial for tagging dividing cells in DNA synthesis studies. Bromodeoxyuridine (BrdU) and its related halogenated analogues have been widely used, although they require DNA denaturation for detection. Newer analogues like 5-ethynyl-2′-deoxyuridine (EdU) offer advantages by allowing DNA tagging without compromising cellular integrity, which is beneficial in various biomedical research fields (Cavanagh et al., 2011).

Studies in the Central Nervous System

BrdU has been used to investigate cell proliferation, migration, and origin in the central nervous system. This method provides a more nuanced understanding of developmental processes in the CNS compared to traditional [3H]thymidine autoradiography (Miller & Nowakowski, 1988).

Comparison with Tritiated Thymidine

Comparative studies between BrdU and tritiated thymidine in various organs show that BrdU labels the same number of proliferating cells as tritiated thymidine, offering a more rapid and accurate method for labeling cells (Lacy et al., 1991).

Synthesis and Applications in Medical Imaging

3′-Deoxy-3′-[18F]fluorothymidine ([18F]FLT) is a stable alternative to [11C]Thymidine used in PET studies of tumors. This compound accumulates intracellularly without participating in DNA synthesis, offering advantages in medical imaging (Wodarski et al., 2000).

Brain Studies and Stem Cell Therapy

BrdU is widely used in brain development studies and stem cell therapy research. However, limitations of this methodology have been highlighted, emphasizing the need for complementary methods in these fields (Spector & Johanson, 2007).

Applications in Yeast Studies

5-Bromo-2′-deoxyuridine has been used to study the division potential in yeast, showing effects similar to those observed in senescent cells (Fujii et al., 2002).

Alternative Methods in Cell Cycle Studies

Alternatives to BrdU, such as 5-ethynyl-2'-deoxyuridine (EdU), offer benefits in cell cycle studies by preserving helical DNA structure and reducing assay time (Buck et al., 2008).

Effect on Cell-Cycle Progression

Studies on fission yeast have revealed that thymidine analogues like EdU and CldU can affect cell-cycle progression, highlighting the importance of choosing the right analogue and concentration for accurate results (Anda et al., 2014).

特性

IUPAC Name |

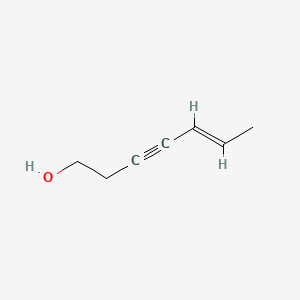

1-[(2R,4S,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYTWOCFTNWUQF-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244245 | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99785-51-0 | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099785510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。